molecular formula C18H14BNO2 B3232033 (9-Phenyl-9H-carbazol-1-yl)boronic acid CAS No. 1333002-41-7

(9-Phenyl-9H-carbazol-1-yl)boronic acid

Cat. No.: B3232033
CAS No.: 1333002-41-7
M. Wt: 287.1 g/mol
InChI Key: RHRNTAKUNQTOEN-UHFFFAOYSA-N
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Description

(9-Phenyl-9H-carbazol-1-yl)boronic acid is an organic compound with the molecular formula C18H14BNO2 It is a boronic acid derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Phenyl-9H-carbazol-1-yl)boronic acid typically involves the reaction of 9-phenylcarbazole with boronic acid derivatives. One common method includes the use of triisopropyl borate and 2-bromo-9-phenyl-9H-carbazole as starting materials. The reaction is carried out under anhydrous conditions, often at low temperatures (around -78°C) to ensure the stability of the intermediates. The mixture is then gradually warmed to room temperature and treated with hydrochloric acid to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(9-Phenyl-9H-carbazol-1-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

(9-Phenyl-9H-carbazol-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9-Phenyl-9H-carbazol-1-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the carbazole moiety can engage in π-π stacking interactions, which are important in the formation of organic electronic materials .

Comparison with Similar Compounds

Similar Compounds

    (9-Phenyl-9H-carbazol-2-yl)boronic acid: Similar in structure but with the boronic acid group at the 2-position instead of the 1-position.

    4-(9H-Carbazol-9-yl)phenylboronic acid: Another boronic acid derivative with the boronic acid group attached to a phenyl ring linked to the carbazole moiety.

Uniqueness

(9-Phenyl-9H-carbazol-1-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

(9-phenylcarbazol-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRNTAKUNQTOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269185
Record name B-(9-Phenyl-9H-carbazol-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333002-41-7
Record name B-(9-Phenyl-9H-carbazol-1-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333002-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(9-Phenyl-9H-carbazol-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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